Hydroxythiohomosildenafil (CAS 479073-82-0) is a synthetic phosphodiesterase type 5 (PDE-5) inhibitor analog, structurally characterized by the substitution of a carbonyl oxygen with a sulfur atom (forming a thione) and the presence of an N-hydroxyethyl piperazine moiety. With an exact mass of 520.1926 Da and the molecular formula C23H32N6O4S2, it is primarily encountered as an unapproved adulterant in herbal dietary supplements. For scientific and industrial buyers, such as forensic laboratories, food safety agencies, and contract research organizations (CROs), procuring high-purity Hydroxythiohomosildenafil is essential for developing validated analytical methods. Its unique structural modifications significantly alter its physicochemical and spectroscopic properties compared to mainstream PDE-5 inhibitors, making it a mandatory standalone reference material for accurate detection and quantification [1].
Generic substitution with sildenafil or non-hydroxylated thio-analogs (such as thiohomosildenafil) critically fails in quantitative analysis and regulatory compliance testing. The substitution of the carbonyl oxygen with sulfur induces a massive bathochromic shift in UV absorbance, rendering standard sildenafil UV calibration curves useless for accurate quantification. Furthermore, the addition of the polar hydroxyethyl group alters the compound's lipophilicity, resulting in a unique chromatographic retention time on reverse-phase columns. Relying on class-level proxies or structurally similar analogs for mass spectrometry or HPLC-DAD screening will lead to false negatives, misidentification, and inaccurate quantification in complex matrices, making the exact Hydroxythiohomosildenafil reference standard a non-negotiable procurement requirement for analytical validation [1].
The thione modification (C=S) in Hydroxythiohomosildenafil causes a significant alteration in its electronic transition profile compared to standard sildenafil. While sildenafil exhibits a maximum UV absorbance (λmax) at 291 nm, Hydroxythiohomosildenafil displays its primary long-wavelength absorption band at 352-353 nm [1]. This ~61 nm bathochromic shift means that standard HPLC-UV methods optimized for sildenafil at 290 nm will fail to detect or accurately quantify this analog.
| Evidence Dimension | Maximum UV Absorbance Wavelength (λmax) |
| Target Compound Data | 352-353 nm (primary long-wavelength band) |
| Comparator Or Baseline | Sildenafil (λmax at 291 nm) |
| Quantified Difference | ~61 nm bathochromic shift |
| Conditions | HPLC-Diode Array Detection (DAD) of extracted samples |
Buyers developing HPLC-UV screening methods must procure this exact standard to calibrate detectors at the 352 nm wavelength, preventing false negatives in adulterant screening.
In high-resolution mass spectrometry, Hydroxythiohomosildenafil yields a distinct protonated molecular ion [M+H]+ at m/z 521.4, contrasting sharply with sildenafil (m/z 475.1) and homosildenafil (m/z 489.2) [1]. The +46.3 Da mass difference is driven by the combined thio, homo (ethyl), and hydroxyethyl modifications. Establishing precise Multiple Reaction Monitoring (MRM) transitions requires the exact reference material to determine optimal collision energies and product ion ratios.
| Evidence Dimension | Precursor Ion Mass ([M+H]+) |
| Target Compound Data | m/z 521.4 |
| Comparator Or Baseline | Sildenafil (m/z 475.1) |
| Quantified Difference | +46.3 m/z unit difference |
| Conditions | LC-MS/MS with Electrospray Ionization (ESI) in positive mode |
Procurement of the exact standard is mandatory to establish validated MRM transition channels, ensuring absolute selectivity against other PDE-5 analogs in complex matrices.
The presence of the N-hydroxyethyl moiety on the piperazine ring significantly increases the polarity of Hydroxythiohomosildenafil relative to its non-hydroxylated counterpart, thiohomosildenafil. When analyzed on a standard C18 reverse-phase column, this increased polarity results in a distinct, earlier elution profile [1]. Without the exact standard to lock in this specific retention time, automated screening algorithms cannot differentiate it from co-eluting matrix interferences or structurally similar isobars.
| Evidence Dimension | Chromatographic Polarity and Retention |
| Target Compound Data | Increased polarity and faster elution (driven by N-hydroxyethyl moiety) |
| Comparator Or Baseline | Thiohomosildenafil (non-hydroxylated, higher lipophilicity) |
| Quantified Difference | Distinct retention time shift on C18 stationary phases |
| Conditions | Reverse-phase LC (C18 column with methanol/formic acid mobile phase) |
Accurate retention time matching is a strict regulatory requirement for confirming the identity of an unknown adulterant; proxies cannot provide this critical data point.
Driven by its distinct m/z 521.4 precursor ion and unique 352 nm UV absorbance maximum, Hydroxythiohomosildenafil is a critical reference standard for forensic and food safety laboratories. It is used to calibrate LC-MS/MS and HPLC-DAD instruments for the targeted detection of illegal PDE-5 inhibitor analogs in herbal dietary supplements and functional foods [1].
Because generic sildenafil standards cannot replicate the ~61 nm bathochromic shift caused by the thione modification, analytical buyers procure this compound to build accurate, high-resolution UV and exact-mass MS/MS spectral databases. These libraries are essential for non-targeted screening workflows and automated compound identification algorithms [2].
The unique combination of the thio and N-hydroxyethyl modifications alters the compound's lipophilicity and metabolic stability. Researchers studying the toxicology of designer drugs utilize this specific compound to map its in vitro metabolic pathways, such as N-dealkylation and S-oxidation, which differ significantly from mainstream approved PDE-5 inhibitors [1].